

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

CAS number lookup

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Compound of Interest

Compound Name: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

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An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine and its 6-Carbonitrile Derivative: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Prominence of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique structural and electronic properties, including its ability to act as a bioisostere for indole and its capacity for hydrogen bonding, have made it a cornerstone in the design of a wide array of therapeutic agents, most notably kinase inhibitors. [1][2] The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, allowing for further molecular elaboration through various cross-coupling reactions. This guide will delve into the properties of this key intermediate and propose a synthetic pathway to the novel derivative, **5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile**, a compound of significant interest for expanding the chemical space of 7-azaindole-based therapeutics.

Physicochemical Properties and Spectroscopic Characterization

While a specific CAS number for **5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile** is not publicly cataloged, its properties can be predicted based on the well-characterized parent

compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Table 1: Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Property	Value	Source
CAS Number	183208-35-7	[3][4]
Molecular Formula	C ₇ H ₅ BrN ₂	[4]
Molecular Weight	197.04 g/mol	[5][6]
Appearance	White to yellow to orange powder/crystal	[7]
Melting Point	178.0 to 182.0 °C	[7]
Purity	>98.0%	[7]

Spectroscopic Analysis:

For 5-Bromo-1H-pyrrolo[2,3-b]pyridine:

- ¹H NMR (in DMF-d₇): Key signals include a broad singlet for the pyrrole N-H around 11.91 ppm, and distinct doublets for the aromatic protons.[5]
- ¹³C NMR (in DMF-d₇): Shows characteristic peaks for the fused ring system.[5]
- Crystal Structure: The molecule is essentially planar, and in its crystalline form, pairs of molecules are connected by N-H...N hydrogen bonds to form inversion dimers.[5][8]

Predicted Spectroscopic Data for **5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile**:

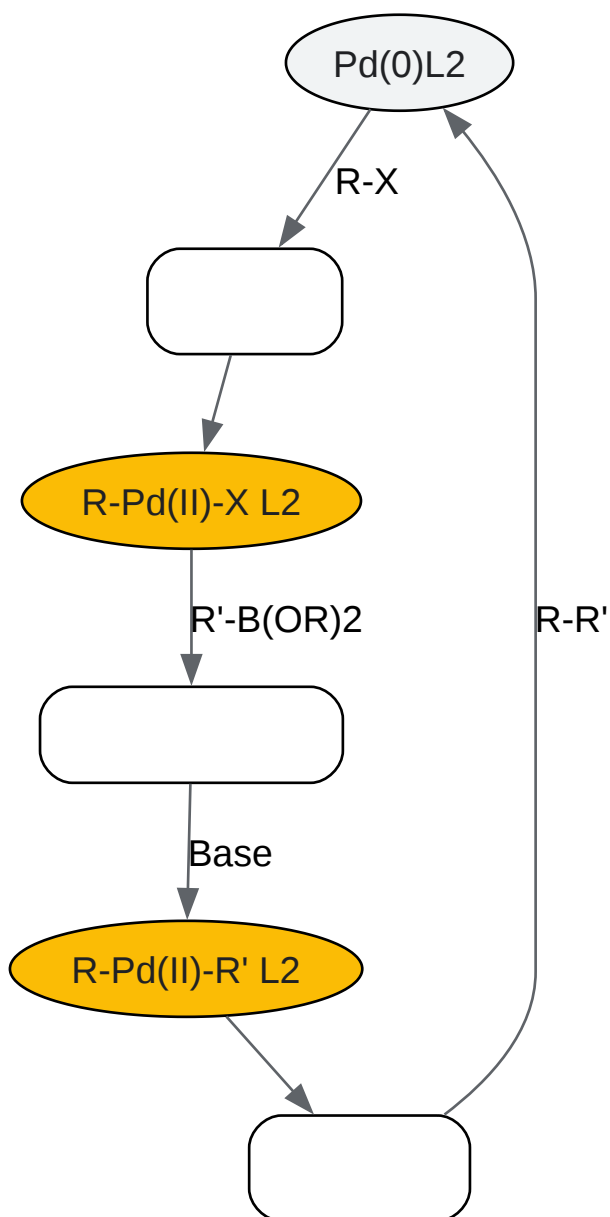
The introduction of a nitrile group at the 6-position is expected to significantly influence the spectroscopic data:

- ¹H NMR: The proton at the 4-position would likely experience a downfield shift due to the electron-withdrawing nature of the adjacent nitrile group.

- ^{13}C NMR: A new quaternary carbon signal for the nitrile group would appear around 115-120 ppm.
- IR Spectroscopy: A strong, sharp absorption band characteristic of a $\text{C}\equiv\text{N}$ stretch would be expected in the region of 2220-2260 cm^{-1} .

Synthesis and Functionalization

The synthesis of **5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile** would logically start from a suitable 7-azaindole precursor. A plausible synthetic strategy is outlined below.



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